6-(Trifluoromethoxy)chromane-2-carboxylic acid
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Overview
Description
6-(Trifluoromethoxy)chromane-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a chromane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)chromane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of a microwave-assisted process. This method typically includes the following steps:
Starting Materials: The synthesis begins with 5′-bromo-2′-hydroxy-acetophenone and ethyl oxalate.
Reaction Conditions: The reaction is carried out under microwave irradiation, which helps in achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)chromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-(Trifluoromethoxy)chromane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)chromane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-chroman-2-carboxylic acid: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
6-Bromochromone-2-carboxylic acid: Contains a bromine atom and is synthesized using similar methods.
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Features hydroxyl and methyl groups, offering different chemical properties.
Uniqueness
6-(Trifluoromethoxy)chromane-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it valuable in designing molecules with specific characteristics and enhances its potential in various applications .
Properties
CAS No. |
944904-23-8 |
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Molecular Formula |
C11H9F3O4 |
Molecular Weight |
262.18 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)18-7-2-4-8-6(5-7)1-3-9(17-8)10(15)16/h2,4-5,9H,1,3H2,(H,15,16) |
InChI Key |
LWFGUHXHGBQWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)OC1C(=O)O |
Origin of Product |
United States |
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